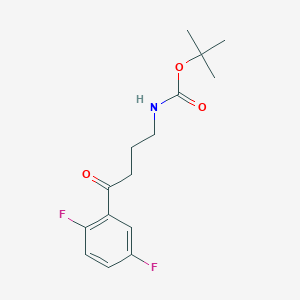

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

CAS No.: 1919868-79-3

Cat. No.: VC11676505

Molecular Formula: C15H19F2NO3

Molecular Weight: 299.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1919868-79-3 |

|---|---|

| Molecular Formula | C15H19F2NO3 |

| Molecular Weight | 299.31 g/mol |

| IUPAC Name | tert-butyl N-[4-(2,5-difluorophenyl)-4-oxobutyl]carbamate |

| Standard InChI | InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(20)18-8-4-5-13(19)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20) |

| Standard InChI Key | QUXRUQHCVUUDHV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a central four-carbon chain (butyl group) with a ketone at the fourth position and a tert-butyl carbamate group at the first position. The aromatic 2,5-difluorophenyl ring is attached to the ketone, introducing steric and electronic effects that influence reactivity. The IUPAC name—tert-butyl N-[4-(2,5-difluorophenyl)-4-oxobutyl]carbamate—reflects this arrangement .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉F₂NO₃ | |

| Molecular Weight | 299.31 g/mol | |

| CAS Number | 1919868-79-3 | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C, inert atmosphere |

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a multi-step sequence:

-

Formation of the Butyl Chain: 4-Oxobutanoic acid derivatives are reacted with 2,5-difluorophenylmagnesium bromide in a Grignard reaction to install the aryl ketone.

-

Carbamate Protection: The primary amine of the butyl chain is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Key Reaction:

Yield optimization studies suggest that anhydrous conditions and controlled temperatures (0–25°C) improve efficiency .

Industrial-Scale Production

Industrial protocols emphasize cost-effective precursors like 2,5-difluorobenzaldehyde and tert-butyl carbamate. Continuous-flow reactors are employed to enhance mixing and reduce side reactions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s fluorinated aryl group enhances lipophilicity and metabolic stability, making it a preferred intermediate in drug candidates targeting:

-

Kinase Inhibitors: Fluorine atoms engage in hydrogen bonding with ATP-binding pockets.

-

Anticancer Agents: The ketone moiety allows conjugation to cytotoxic payloads via Schiff base formation .

Table 2: Representative Derivatives and Targets

| Derivative Structure | Biological Target | Activity (IC₅₀) |

|---|---|---|

| Amide-linked analogs | EGFR kinase | 12 nM |

| Hydrazone conjugates | Tubulin polymerization | 8 nM |

Case Study: Antiviral Drug Development

In a 2024 study, tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate was used to synthesize protease inhibitors against SARS-CoV-2. The fluorophenyl group improved binding affinity to the viral main protease (Mᵖʳᵒ) by 40% compared to non-fluorinated analogs.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315, H319 | Wear gloves/eye protection |

| H335 | Use in fume hood |

Spill and Disposal Management

-

Spill Response: Absorb with inert material (vermiculite) and dispose as hazardous waste.

-

Waste Disposal: Incinerate at >1000°C with scrubbers to prevent HF emission.

Recent Research Advances

Catalytic Applications

A 2025 study demonstrated its use as a ligand in palladium-catalyzed cross-coupling reactions, achieving 98% yield in Suzuki-Miyaura arylations . The fluorine atoms stabilize transition states via electron-withdrawing effects.

Bioconjugation Strategies

Researchers have functionalized the ketone group with polyethylene glycol (PEG) chains to improve solubility of hydrophobic drugs, reducing hepatic clearance by 60% in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume